1-(2,3,4-Trifluorobenzoyl)azetidin-3-ol
CAS No.: 1538666-64-6
VCID: VC3087866
Molecular Formula: C10H8F3NO2
Molecular Weight: 231.17 g/mol
* For research use only. Not for human or veterinary use.

Description |
1-(2,3,4-Trifluorobenzoyl)azetidin-3-ol is a chemical compound that belongs to the azetidine class, which is a four-membered nitrogen-containing ring system. This compound is particularly noted for its incorporation of a trifluorobenzoyl group, which is known for its high reactivity and ability to participate in various chemical transformations. The presence of fluorine atoms in the benzoyl moiety enhances the compound's stability and lipophilicity, making it a valuable intermediate in organic synthesis. Synthesis and ApplicationsThe synthesis of 1-(2,3,4-Trifluorobenzoyl)azetidin-3-ol typically involves the reaction of azetidin-3-ol with 2,3,4-trifluorobenzoyl chloride in the presence of a base. This compound can serve as a building block for more complex molecules, particularly in the context of protein degrader synthesis, where trifluorobenzoyl groups are used to enhance the stability and reactivity of the compounds . Biological ActivityWhile specific biological activity data for 1-(2,3,4-Trifluorobenzoyl)azetidin-3-ol are not readily available, compounds with similar structures often exhibit interesting pharmacological properties. For instance, related compounds with trifluorobenzoyl groups are explored for their potential in drug development due to their ability to modulate biological pathways . Research Findings and Future DirectionsResearch on azetidine derivatives, including those with trifluorobenzoyl groups, is ongoing, with a focus on their potential applications in medicinal chemistry. These compounds are being explored for their roles in protein degradation pathways and as intermediates in the synthesis of complex pharmaceuticals .
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CAS No. | 1538666-64-6 | |||||||||
Product Name | 1-(2,3,4-Trifluorobenzoyl)azetidin-3-ol | |||||||||
Molecular Formula | C10H8F3NO2 | |||||||||
Molecular Weight | 231.17 g/mol | |||||||||
IUPAC Name | (3-hydroxyazetidin-1-yl)-(2,3,4-trifluorophenyl)methanone | |||||||||
Standard InChI | InChI=1S/C10H8F3NO2/c11-7-2-1-6(8(12)9(7)13)10(16)14-3-5(15)4-14/h1-2,5,15H,3-4H2 | |||||||||
Standard InChIKey | KPPVPADBUPKRSK-UHFFFAOYSA-N | |||||||||
SMILES | C1C(CN1C(=O)C2=C(C(=C(C=C2)F)F)F)O | |||||||||
Canonical SMILES | C1C(CN1C(=O)C2=C(C(=C(C=C2)F)F)F)O | |||||||||
PubChem Compound | 84581691 | |||||||||
Last Modified | Aug 16 2023 |
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